3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-10-12-7(9(13)14)3-6(2)11-8(5)12/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJJHRRGGVNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Functionalization Reactions
The functionalization of 3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be achieved through several electrophilic substitution reactions:
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Nitration and Halogenation : Electrophilic aromatic substitution reactions allow for the introduction of nitro and halogen groups at specific positions on the aromatic system. For example, nitration at position 3 has been reported to occur readily without affecting other substituents .
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Formylation Reactions : The introduction of formyl groups can be performed using Vilsmeier-Haack conditions, which allow for selective functionalization at highly nucleophilic positions .
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields for various transformations involving this compound:
Structural Characterization
The structural characterization of synthesized compounds is crucial for confirming their identities and understanding their reactivity. Techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both and NMR are employed to elucidate the structure and confirm the regioselectivity of products.
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Mass Spectrometry : This technique is used to validate molecular weights and structural features.
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X-ray Crystallography : Provides definitive structural confirmation of crystalline products.
These methods collectively ensure that the synthesized compounds match the expected structures based on reaction pathways.
Scientific Research Applications
Chemistry: 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for the development of new pharmaceuticals. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Effects on Bioactivity
- The carboxylic acid group in this compound distinguishes it from most derivatives, which typically feature amines (e.g., 7-NH₂), trifluoromethyl groups (e.g., 7-CF₃), or aryl moieties at C7 . While 7-CF₃ derivatives (e.g., 6k, 6l) show potent kinase inhibition, the carboxylic acid analog may favor interactions with polar enzyme pockets or metal ions in catalytic sites .
- Lipophilicity : Compounds like DPA-714 (logP ~3.5) and aryl-substituted derivatives exhibit higher membrane permeability compared to the carboxylic acid analog (logP ~1.2), making them more suitable for central nervous system (CNS) targeting .
Synthetic Accessibility The synthesis of this compound involves cyclocondensation of 3-amino-1H-pyrazole derivatives with activated carbonyl intermediates, whereas 7-CF₃ analogs require Pd-catalyzed Suzuki–Miyaura cross-coupling or SNAr reactions for functionalization .
Biological Activity
3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a fused pyrazole and pyrimidine ring structure, which is significant for its biological properties. It is synthesized through various methods, including the cyclization of 3,5-dimethylpyrazole with pyrimidine derivatives under acidic or basic conditions. Common solvents used include ethanol and methanol, often in the presence of catalysts like hydrochloric acid or sodium hydroxide.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. It functions as an inhibitor of certain kinases involved in cell proliferation and survival pathways. This inhibition can suppress tumor growth in various cancer cell lines, making it a candidate for cancer therapy .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes. Its ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Studies have reported that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi highlights its potential as a therapeutic agent in infectious diseases .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for its roles in:
- Antidepressant effects.
- Analgesic properties.
- Antipyretic activities.
- Potential use in treating sleep disorders .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it disrupts signaling pathways critical for cancer cell survival and proliferation. This action leads to reduced tumor growth and enhanced apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound has unique electronic and steric properties that enhance its biological activity compared to other pyrazolo-pyrimidine derivatives. For instance:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Moderate | Low | Moderate |
| Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | Low | Moderate | Low |
This table illustrates the superior activity of this compound in various biological assays.
Case Studies
Recent studies have highlighted the efficacy of this compound in specific cancer types. For example:
- In vitro studies demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells when combined with doxorubicin. The combination therapy showed a synergistic effect that enhances overall treatment efficacy while minimizing side effects .
- Another study indicated its potential as an inhibitor of Janus kinase 2 (JAK2), which is implicated in several hematological malignancies. The compound's ability to inhibit JAK2 signaling pathways suggests a targeted approach to treating these cancers .
Q & A
Basic: What are the standard synthetic routes for 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of precursors such as ethyl cyanoacetate derivatives. Key steps include:
- Cyclocondensation : Reacting aminopyrazole derivatives with β-ketoesters under reflux conditions in ethanol or methanol .
- Hydrolysis : Converting ester intermediates (e.g., ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate) to the carboxylic acid via acid- or base-mediated hydrolysis .
Optimization strategies :- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional reflux .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in substitutions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Advanced: How can computational methods aid in predicting the reactivity and regioselectivity of substitutions in this compound?
Answer:
Computational approaches such as density functional theory (DFT) and molecular docking can:
- Predict electron-deficient regions for electrophilic substitutions by analyzing frontier molecular orbitals .
- Simulate transition states to identify kinetically favored reaction pathways (e.g., C-3 vs. C-7 substitution) .
- Validate experimental NMR/X-ray data by comparing computed vs. observed bond lengths and angles .
Example : Quantum mechanical calculations for pyrazolo[1,5-a]pyrimidines revealed that methyl groups at C-3 and C-5 stabilize the core structure, directing electrophiles to C-7 .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., methyl groups at C-3/C-5 and carboxylic acid at C-7). Discrepancies between calculated and observed shifts (Δ < 0.1 ppm) validate purity .
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₁N₃O₂: calcd 254.1042, found 254.1039) .
- HPLC : Monitors reaction progress and quantifies impurities (<2% for pharmaceutical-grade material) .
Advanced: How to resolve contradictions in biological activity data across different studies?
Answer:
Contradictions often arise from variations in:
- Assay conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter compound stability .
- Structural analogs : Subtle differences (e.g., ester vs. carboxylic acid derivatives) impact target binding .
Methodological solutions :- Dose-response standardization : Use IC₅₀ values normalized to control assays .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for experimental variables .
- Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Basic: What are the key structural features influencing its pharmacological potential?
Answer:
Critical structural attributes include:
- Carboxylic acid group : Enhances solubility and enables salt formation for improved bioavailability .
- Methyl groups at C-3/C-5 : Increase lipophilicity, facilitating membrane penetration .
- Pyrazolopyrimidine core : Mimics purine bases, allowing interaction with kinase ATP-binding pockets .
Supporting data :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₁N₃O₂ | |
| Calculated logP | 1.8 | |
| Hydrogen bond donors | 2 (COOH and NH) |
Advanced: What strategies optimize yield in multi-step syntheses, considering competing side reactions?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired substitutions .
- Flow chemistry : Minimizes side reactions by precise control of residence time and temperature .
- Design of Experiments (DoE) : Statistical screening (e.g., factorial design) identifies critical parameters (e.g., catalyst loading, solvent ratio) .
Case study : Optimizing the hydrolysis of ethyl esters to carboxylic acids achieved 92% yield using 2M HCl at 80°C for 4 hours, compared to 75% yield with NaOH due to saponification side reactions .
Basic: How to design experiments to assess its stability under various pH and temperature conditions?
Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (Td) under nitrogen atmosphere .
- Light exposure testing : Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
